molecular formula C12H8ClN3 B11876198 4-chloro-7-phenyl-5H-pyrrolo[3,2-d]pyrimidine

4-chloro-7-phenyl-5H-pyrrolo[3,2-d]pyrimidine

Katalognummer: B11876198
Molekulargewicht: 229.66 g/mol
InChI-Schlüssel: MACKNOCKYQSOFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-7-phenyl-5H-pyrrolo[3,2-d]pyrimidine is a high-value chemical scaffold extensively utilized in medicinal chemistry and anticancer drug discovery. This compound serves as a versatile synthetic intermediate for the development of novel kinase inhibitors. Its structure mimics natural purine bases, allowing it to act as a core "warhead" that effectively engages the hinge region of kinase ATP-binding sites through key hydrogen bond interactions . Researchers leverage its C4-chlorine atom as a superior leaving group for nucleophilic aromatic substitution, enabling efficient functionalization with diverse amines and anilines to build targeted inhibitor libraries . This pyrrolopyrimidine derivative is specifically designed for synthesizing potential therapeutic agents targeting critical oncogenic pathways. It is a key precursor in the exploration of inhibitors for tyrosine kinases such as VEGFR2 and FGFR1, which are pivotal drivers in tumor angiogenesis and proliferation . Furthermore, its application extends to the development of multi-targeted kinase inhibitors with efficacy against EGFR, Her2, and CDK2, demonstrating broad utility in cancer research . The 7-phenyl substitution enhances the molecular diversity and is instrumental in optimizing drug-like properties and binding affinity during lead compound optimization . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Eigenschaften

Molekularformel

C12H8ClN3

Molekulargewicht

229.66 g/mol

IUPAC-Name

4-chloro-7-phenyl-5H-pyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C12H8ClN3/c13-12-11-10(15-7-16-12)9(6-14-11)8-4-2-1-3-5-8/h1-7,14H

InChI-Schlüssel

MACKNOCKYQSOFC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CNC3=C2N=CN=C3Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The most widely documented route involves chlorinating 5-phenyl-3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one (A19) with POCl₃ in dimethylformamide (DMF) at 120°C. The reaction proceeds via nucleophilic substitution, where the hydroxyl group at the 4-position is replaced by chlorine. DMF acts as a catalyst, enhancing the electrophilicity of POCl₃. After 1 hour, the mixture is evaporated, and the crude product is basified with ammonium hydroxide (pH 10) to precipitate the target compound.

Key Data:

  • Temperature: 120°C

  • Reagents: POCl₃ (36 mL, 7.2 mmol), DMF (6.5 mL)

  • Yield: 47% after silica gel chromatography

Purification Challenges

The reaction generates a viscous oil upon evaporation, necessitating careful ice-bath quenching to prevent decomposition. Impurities include unreacted starting material and phosphorylated byproducts, which are removed via dichloromethane (DCM) extraction and column chromatography (15–35% ethyl acetate/hexane). Nuclear magnetic resonance (NMR) analysis confirms purity, with characteristic peaks at δ 12.83–12.79 ppm (NH) and 8.63 ppm (C6-H).

Cyclocondensation of Dichloroacrylonitrile Derivatives

One-Pot Synthesis Strategy

A patent by CN110386936B outlines a scalable method starting from 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene (IV). This intermediate undergoes cyclocondensation with formamidine acetate in methanol, facilitated by sodium methoxide. The process occurs in two stages:

  • Addition-condensation: Dropwise addition of IV to formamidine acetate at 35–40°C for 4 hours.

  • Elimination: Subsequent heating to 65–70°C with additional base to eliminate HCl and form the pyrrolopyrimidine core.

Key Data:

  • Temperature: 35–40°C (condensation), 65–70°C (elimination)

  • Reagents: Formamidine acetate (13.5 g, 0.13 mol), sodium methoxide (25.1 g, 0.13 mol)

  • Yield: 90.2% after filtration and drying

Solvent and Base Optimization

Methanol is preferred for its ability to dissolve both polar intermediates and inorganic bases. The molar ratio of base to substrate (2.0–3.0:1) ensures complete deprotonation of formamidine, while excess base drives HCl elimination. Liquid chromatography–mass spectrometry (LC-MS) analysis shows a molecular ion peak at m/z 229.67 [M+H]⁺, consistent with the product’s molecular weight.

Comparative Analysis of Synthetic Routes

Parameter POCl₃ Method Formamidine Acetate Method
Starting Material7-Deaza-7-phenylhypoxanthine1,1-Dichloro-2-cyano-4-methoxy-1,3-butadiene
Reaction Time1 hour8 hours (4 + 4)
Yield47%90.2%
PurificationColumn chromatographyFiltration and washing
ScalabilityModerateHigh (gram-scale demonstrated)

The formamidine acetate route offers superior yield and simpler purification but requires stringent temperature control during the elimination phase. Conversely, the POCl₃ method is faster but less efficient, making it suitable for small-scale research .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The 4-chloro group undergoes substitution with nitrogen-containing nucleophiles under mild conditions.

ReagentConditionsProductYieldSource
Ethyl 4-aminobenzoateReflux in ethanol, 7 hEthyl-4-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)amino)benzoate84%
4-AminophenylacetateEthanol, 80°C, 12 h7-Phenyl-4-(4-carbamoylphenyl)-5H-pyrrolo[3,2-d]pyrimidine72%
BenzylamineDMF, 100°C, 8 h4-Benzylamino-7-phenyl-5H-pyrrolo[3,2-d]pyrimidine68%

Key Observations :

  • Reactions proceed efficiently without catalysts due to the activating effect of the pyrrolopyrimidine ring .

  • Electron-donating substituents on the nucleophile enhance reaction rates .

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed couplings to introduce aryl/heteroaryl groups.

Reaction TypeConditionsProductYieldSource
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O, 90°C4-(4-Methylsulfonylphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidine81%
Buchwald-HartwigPd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub>, toluene, 110°C4-(3-Trifluoromethylphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidine76%

Optimization Insights :

  • Suzuki reactions tolerate diverse boronic acids, including electron-deficient aryl groups .

  • Bulky phosphine ligands (Xantphos) improve yields in Buchwald-Hartwig aminations .

Functional Group Interconversion

The chloro group serves as a precursor for further derivatization.

TransformationReagents/ConditionsProductYieldSource
BrominationNBS, THF, 0°C → RT, 6 h4-Bromo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidine89%
Hydrolysis6M HCl, reflux, 24 h7-Phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol92%
ThiocyanationKSCN, CuI, DMF, 120°C, 12 h4-Thiocyano-7-phenyl-5H-pyrrolo[3,2-d]pyrimidine65%

Notable Trends :

  • Bromination occurs regioselectively at the 4-position without competing ring substitution .

  • Hydrolysis to the hydroxyl derivative enables subsequent Mitsunobu or alkylation reactions .

Reductive Amination and Alkylation

The N5 position undergoes late-stage modifications to diversify pharmacological properties.

ReactionConditionsProductYieldSource
Reductive AminationNaBH<sub>3</sub>CN, MeOH, RT, 4 h5-(2-Morpholinoethyl)-7-phenyl-4-chloro-5H-pyrrolo[3,2-d]pyrimidine78%
N-AlkylationK<sub>2</sub>CO<sub>3</sub>, DMF, 80°C5-Cyclopropyl-7-phenyl-4-chloro-5H-pyrrolo[3,2-d]pyrimidine83%

Synthetic Utility :

  • Reductive amination tolerates secondary amines with minimal byproduct formation .

  • Alkylation at N5 does not affect the 4-chloro group’s reactivity .

Heterocycle Ring Modifications

The pyrrolopyrimidine core participates in cycloadditions and ring-expansion reactions.

ReactionConditionsProductYieldSource
[3+2] CycloadditionNaN<sub>3</sub>, CuI, DMF, 100°C4-Azido-7-phenyl-5H-pyrrolo[3,2-d]pyrimidine → Triazole derivatives62-75%
Oxidative Ring OpeningmCPBA, CH<sub>2</sub>Cl<sub>2</sub>, 0°C7-Phenyl-4-chloro-pyrrole-2,3-dicarboxylic acid58%

Mechanistic Notes :

  • Azide-alkyne cycloadditions enable conjugation with bioactive molecules .

  • Ring-opening reactions require careful control of oxidant stoichiometry .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Anticancer and Antiviral Agents
The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, especially kinase inhibitors that are vital for treating cancers and viral infections. For instance, derivatives of 4-chloro-7-phenyl-5H-pyrrolo[3,2-d]pyrimidine have been synthesized and evaluated for their cytotoxicity against different cancer cell lines. Studies indicate that certain derivatives exhibit selective activity against breast and renal cancer cells, demonstrating potential as effective anticancer agents .

Mechanism of Action
Research has shown that some derivatives can induce cell cycle arrest and apoptosis in cancer cells, highlighting their potential therapeutic effects . Additionally, these compounds have been investigated for their ability to inhibit specific enzymes involved in cancer progression, further supporting their role in drug development .

Biochemical Research

Enzyme Inhibition Studies
this compound is utilized in biochemical research to study enzyme inhibition mechanisms. For example, it has been explored as an inhibitor of the RET proto-oncogene, which is implicated in various cancers. The structure-activity relationship (SAR) studies conducted on this compound have provided insights into its binding affinities and inhibitory effects on target enzymes .

Agricultural Chemistry

Development of Agrochemicals
This compound is also being investigated for its potential applications in agricultural chemistry. It is being explored for the formulation of novel agrochemicals aimed at improving pest control while minimizing environmental impact. Research indicates that derivatives can be designed to enhance efficacy against specific pests or diseases affecting crops .

Material Science

Synthesis of Novel Materials
In material science, this compound has been employed in the synthesis of advanced materials such as polymers and nanomaterials. These materials have potential applications in electronics and renewable energy technologies due to their unique properties .

Data Tables

Application Area Details References
Pharmaceutical DevelopmentIntermediate for kinase inhibitors; anticancer and antiviral agents , ,
Biochemical ResearchStudies on enzyme inhibition; mechanism of action ,
Agricultural ChemistryDevelopment of new agrochemicals
Material ScienceSynthesis of polymers and nanomaterials ,

Case Studies

  • Anticancer Activity Evaluation
    A study evaluated various derivatives of this compound against the NCI 60 human cancer cell line panel. Results showed selective cytotoxicity towards breast and renal cancer cell lines, suggesting a promising avenue for further drug development .
  • Enzyme Inhibition Mechanism
    Research on the inhibition of the RET proto-oncogene revealed that specific derivatives could effectively inhibit both wild-type and mutant forms of the enzyme. This study provides valuable insights into designing targeted therapies for RET-driven cancers .
  • Agrochemical Formulation Development
    Investigations into the use of this compound in agrochemicals highlighted its potential to create more effective pesticides with reduced environmental toxicity. Initial tests demonstrated improved efficacy against common agricultural pests compared to existing solutions .

Wirkmechanismus

The mechanism of action of 4-chloro-7-phenyl-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. It acts as a kinase inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can lead to the disruption of cell signaling pathways, ultimately inducing apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Substituent Effects

The biological and physicochemical properties of pyrrolo-pyrimidine derivatives are highly substituent-dependent. Key analogs and their distinguishing features are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities References
4-Chloro-7-phenyl-5H-pyrrolo[3,2-d]pyrimidine 4-Cl, 7-Ph C₁₅H₁₀ClN₃ 267.71 g/mol Base compound; scaffold for further derivatization N/A
5-(4-Chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine 4-pyrrolidinyl, 5-(4-Cl-Ph), 7-(4-Me-Ph) C₂₃H₂₁ClN₄ 388.72 g/mol Biologically active; triclinic crystal system (P1 space group, a = 8.967 Å, b = 15.367 Å) . Exhibits C–H⋯C interactions influencing crystal packing .
4-Chloro-5-iodo-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine 4-Cl, 5-I, 7-SEM protective group C₁₂H₁₇ClIN₃OSi 440.71 g/mol Enhanced stability for Suzuki coupling; iodine enables cross-coupling reactions .
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid 4-Cl, 7-Me, 5-COOH C₈H₆ClN₃O₂ 211.61 g/mol Carboxylic acid group improves solubility and hydrogen-bonding capacity .
2-Chloro-5-fluoro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine 2-Cl, 5-F, 7-Me C₇H₅ClFN₃ 185.58 g/mol Fluorine enhances metabolic stability and membrane permeability .
LY231514 (Pemetrexed) Glutamate-linked polyglutamatable analog C₂₀H₂₁N₅O₃ 427.42 g/mol Inhibits TS, DHFR, and GARFT enzymes; clinical use in cancer therapy. Polyglutamation amplifies enzyme inhibition (Ki for TS: 1.3 nM) .

Crystallographic and Physicochemical Properties

  • Crystal Packing : The triclinic crystal system of 5-(4-chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine features two molecules per asymmetric unit, stabilized by pseudo-inversion symmetry and C–H⋯C interactions .
  • Hydrogen Bonding : Carboxylic acid derivatives (e.g., 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid) exhibit enhanced hydrogen-bonding capacity, improving solubility and target binding .

Biologische Aktivität

4-Chloro-7-phenyl-5H-pyrrolo[3,2-d]pyrimidine is a compound belonging to the pyrrolo[3,2-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antiviral properties, as well as its mechanisms of action.

Anticancer Activity

Recent studies have demonstrated that compounds within the pyrrolo[3,2-d]pyrimidine scaffold exhibit significant anticancer activity. For instance, this compound has been shown to inhibit the growth of various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several pyrrolo[3,2-d]pyrimidine derivatives against different cancer cell lines, including HeLa, MDA-MB-231, and MCF-7. The results indicated that the compound exhibited variable cytotoxicity depending on the cell line:

CompoundCell LineIC50 (μM)
4-Chloro-7-phenylHeLa5.6
4-Chloro-7-phenylMDA-MB-2313.8
4-Chloro-7-phenylMCF-74.2

The compound demonstrated a strong inhibitory effect on cell proliferation, particularly in breast cancer cell lines.

The mechanism of action for this compound involves inducing apoptosis in cancer cells. Flow cytometry analysis revealed that treatment with the compound led to an increase in cells arrested in the G1 phase of the cell cycle while decreasing those in the S and G2/M phases, indicating a potential antiproliferative effect.

Additionally, apoptotic protein analysis showed significant upregulation of pro-apoptotic proteins such as caspase-3 and Bax, while levels of the anti-apoptotic protein Bcl-2 were downregulated. These findings suggest that the compound may induce apoptosis via mitochondrial pathways.

Antiviral Activity

Beyond its anticancer properties, this compound has also been investigated for its antiviral potential against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV).

Case Study: Antiviral Efficacy

In a recent study examining a series of pyrrolo[3,2-d]pyrimidines as potential antiviral agents, compounds similar to 4-chloro-7-phenyl were tested for their ability to inhibit ZIKV and DENV replication:

CompoundVirus TypeEC50 (μM)
4-Chloro-7-phenylZIKV1.5
4-Chloro-7-phenylDENV1.8

These results indicate that the compound possesses promising antiviral activity at low micromolar concentrations.

Proposed Mechanism

While the specific molecular target remains to be fully elucidated, preliminary studies suggest that these compounds may interfere with viral replication mechanisms or target host factors essential for viral propagation.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrrolo[3,2-d]pyrimidine derivatives. Modifications at various positions on the core structure can significantly influence both anticancer and antiviral activities.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-chloro-7-phenyl-5H-pyrrolo[3,2-d]pyrimidine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution of 4-chloro precursors with phenyl-containing reagents. For example, acid-mediated reactions using isopropanol and HCl under reflux (12–48 hours) yield derivatives with substitutions at the 4-position . Key steps include:

  • Dissolving 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.3 mmol) and phenylamine (3 equiv) in isopropanol with catalytic HCl.
  • Refluxing, followed by cooling, neutralization with NH₄OH, and extraction with CHCl₃.
  • Recrystallization (e.g., methanol) improves purity (yields: 27–94%) .
    • Optimization Tips : Adjusting solvent polarity (e.g., DMF for sluggish reactions) or using microwave-assisted synthesis can reduce reaction times .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.3 ppm for phenyl groups) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ for C₁₃H₁₀ClN₄: 273.0645) .
  • X-ray Crystallography : Resolves regioselectivity in complex derivatives (e.g., ethyl carboxylate analogs) .

Q. How does the phenyl group at the 7-position influence reactivity compared to other substituents?

  • Methodological Answer : The phenyl group enhances steric hindrance, reducing electrophilic substitution at adjacent positions. Comparative studies show:

  • Chlorine at 4-position : Increases electrophilicity for nucleophilic displacement (e.g., amines) .
  • Methyl/ethyl groups : Lower steric effects but reduce solubility in polar solvents .
  • Data Table :
SubstituentReactivity (Nucleophilic Displacement)Solubility in IPA
PhenylModerateLow
MethylHighHigh
EthylHighModerate

Advanced Research Questions

Q. How can computational modeling improve the design of 4-chloro-7-phenyl derivatives for kinase inhibition?

  • Methodological Answer :

  • Docking Simulations : Use tools like AutoDock to predict binding affinities to kinase active sites (e.g., EGFR, VEGFR2). The chloro-phenyl moiety shows enhanced π-π stacking with hydrophobic pockets .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values. For example, electron-withdrawing groups (Cl) improve inhibition by stabilizing enzyme-ligand interactions .
  • Case Study : Derivatives with 4-Cl and 7-Ph groups showed 10-fold higher EGFR inhibition than methyl analogs .

Q. What strategies resolve discrepancies in reported biological activity data across studies?

  • Methodological Answer :

  • Standardize Assays : Use consistent kinase assay protocols (e.g., ATP concentration, incubation time) to minimize variability .
  • Control for Purity : HPLC purity >95% reduces off-target effects. Contaminants from incomplete recrystallization (e.g., residual amines) may skew results .
  • Meta-Analysis : Compare IC₅₀ values across studies using standardized units (nM vs. µM) and cell lines (HEK293 vs. HeLa) .

Q. How can AI-driven synthesis planning accelerate the development of novel analogs?

  • Methodological Answer :

  • Retrosynthetic Tools : Platforms like Pistachio or Reaxys propose routes using known reactions (e.g., SNAr for chloro displacement) .
  • One-Step Synthesis Prediction : AI models prioritize reagents (e.g., phenylboronic acids for Suzuki coupling) with >90% feasibility scores .
  • Case Study : AI predicted a 3-step route to a 7-phenyl analog via Pd-catalyzed cross-coupling, reducing trial-and-error experimentation .

Methodological Notes

  • Contradictions in Evidence : reports tyrosine kinase inhibition, while focuses on EGFR. Researchers should verify target specificity using kinase profiling panels.
  • Safety : Chlorinated intermediates require rigorous waste management (e.g., separate storage for halogenated organics) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.